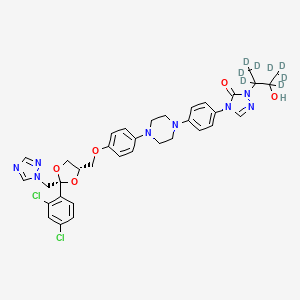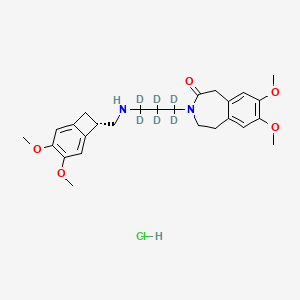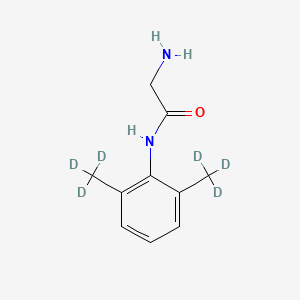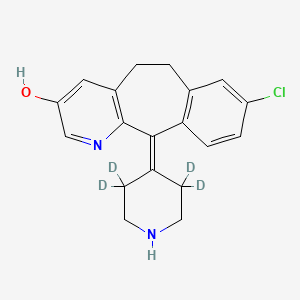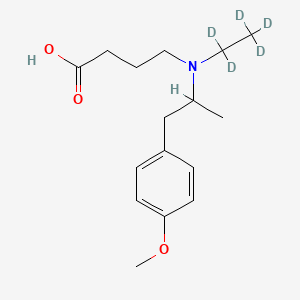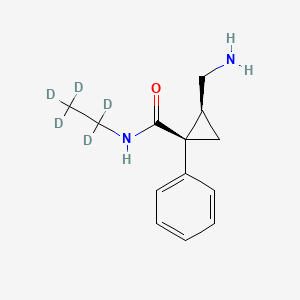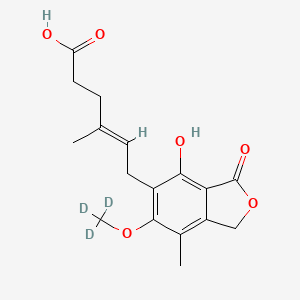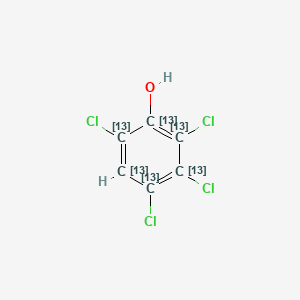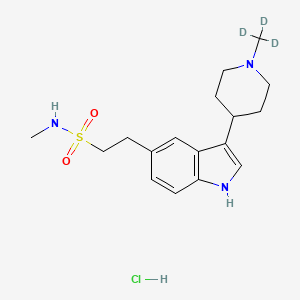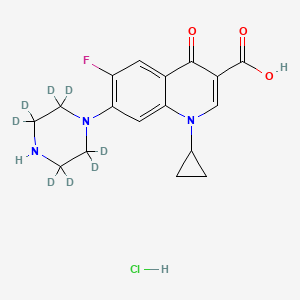
Ursodeoxycholic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodeoxycholic acid (UDCS) is a cell protectant used extensively to mitigate hepatic and biliary diseases . It has specific activities that range from reduction of cholesterol absorption, cholesterol gallstone dissolution to suppression of immune response .
Synthesis Analysis
Chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological synthesis of UDCA by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .
Molecular Structure Analysis
Ursodeoxycholic Acid-d5 has a molecular formula of C24H35D5O4 and a molecular weight of 397.6 . It is a steroid compound with pharmacological properties .
Chemical Reactions Analysis
In a pH-modified extended-release formulation of UDCA, the solubility of UDCA was increased to 8 mg/mL with a sustained dissolution for 12 h . The spray-dried formulation exhibited amorphous states without molecular interaction among UDCA, Na2CO3, and HPMC .
Physical And Chemical Properties Analysis
Ursodeoxycholic Acid-d5 is a powder with a molecular weight of 392.57 . It has a melting point of 200 - 205°C .
Wissenschaftliche Forschungsanwendungen
Cytoprotective and Anti-apoptotic Effects
Ursodeoxycholic acid (UDCA) has been recognized for its cytoprotective and anti-apoptotic effects in the treatment of liver disorders, particularly cholestatic liver diseases. It helps in prolonging survival in primary biliary cirrhosis and improving biochemical parameters in various cholestatic disorders like primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis, and cholestasis induced by total parenteral nutrition (Trauner & Graziadei, 1999).
Immunomodulatory Effects
UDCA has demonstrated significant immunomodulatory effects. It has been shown to alter immune responses, providing a potential therapeutic benefit in primary biliary cirrhosis and other liver diseases. The biochemical and physiological aspects of these effects have been increasingly explored (Yoshikawa et al., 1992).
Bone Mineral Density and Vitamin D Status
Studies have shown that UDCA can positively impact bone mineral density and vitamin D status. It reduces vitamin D deficiency and is an effective measure to prevent osteopenia, especially in patients with gallstone disease (Koricheva Es, Il'chenko Aa, & Drozdov Vn, 2010).
Role in Metabolic Syndrome and Related Disorders
UDCA has been identified for its role in the treatment of metabolic syndrome, diabetes, obesity, atherosclerosis, liver disease, and potentially cancer processes. This is attributed to its interaction with TGR5, a G-protein-linked membrane bile acids receptor (Zhuravlyova & Shekhovtsova, 2018).
Chemopreventive Agent in Colorectal Neoplasia
UDCA has been studied as a chemopreventive agent in colorectal neoplasia, particularly in patients with ulcerative colitis and primary sclerosing cholangitis. It significantly decreases the risk of developing colorectal dysplasia or cancer in these patients (Pardi et al., 2001).
Hepatoprotective Effects and Metabolic Pathways
UDCA exhibits hepatoprotective effects, regulated via the phenylalanine/tyrosine pathway and microbiome remodeling. This suggests its potential in treating liver dysfunction through altering specific metabolic pathways and bacterial populations (Kim et al., 2018).
Safety And Hazards
Zukünftige Richtungen
According to available data, UDCA seems to have some benefits in the treatment and prevention of drug-induced liver injury (DILI) . It has also been found that UDCA can improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases . Further clinical evidence is being accumulated for the other diseases, making UDCA a promising treatment for neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
93701-18-9 |
|---|---|
Produktname |
Ursodeoxycholic Acid-d5 |
Molekularformel |
C24H35O4D5 |
Molekulargewicht |
397.61 |
Aussehen |
White to Pale Yellow Solid |
melting_point |
>194°C (dec.) |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
128-13-2 (unlabelled) |
Synonyme |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
Tag |
Ursodiol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



